molecular formula C7H5ClN2OS B186574 2-chloro-N-(3-cyanothiophen-2-yl)acetamide CAS No. 55654-19-8

2-chloro-N-(3-cyanothiophen-2-yl)acetamide

Cat. No.: B186574
CAS No.: 55654-19-8
M. Wt: 200.65 g/mol
InChI Key: ZONGUZTWVAWQDI-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyanothiophen-2-yl)acetamide is a chemical compound with the molecular formula C7H5ClN2OS and a molecular weight of 200.65 g/mol . It is characterized by the presence of a chloro group, a cyano group, and a thiophene ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide typically involves the reaction of 3-cyanothiophene-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-cyanothiophen-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(3-cyanothiophen-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria by binding to ribosomal subunits. Its anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-cyanothiophen-2-yl)ethanamide
  • 2-chloro-N-(3-cyano-2-thienyl)acetamide

Uniqueness

2-chloro-N-(3-cyanothiophen-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it exhibits higher potency in certain biological assays and greater versatility in chemical synthesis .

Properties

IUPAC Name

2-chloro-N-(3-cyanothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-3-6(11)10-7-5(4-9)1-2-12-7/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONGUZTWVAWQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356007
Record name 2-chloro-N-(3-cyanothiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55654-19-8
Record name 2-Chloro-N-(3-cyano-2-thienyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55654-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(3-cyanothiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(3-cyanothiophen-2-yl)acetamide
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